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Compound of Interest |

Compound Name: C29H27CIN202
Cat. No.: B11287745
Get Quote

Focus Entity: Novel Delta Opioid Receptor Antagonists
(e.g., SRI-9503) & Benzodiazepine Derivatives
Executive Summary & Compound ldentity

Compound: C29H27CIN202 Exact Mass: 470.1761 Da [M+H]+ Monoisotopic Mass: 471.1839
Da Primary Application: High-affinity GPCR ligands (specifically Delta Opioid Receptor
antagonists and Benzodiazepine derivatives).

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation
patterns for the chemical formula C29H27CIN202. While this formula encompasses several
structural isomers, it is most prominently cited in drug development literature as SRI-9503, a
potent delta-opioid receptor (DOR) antagonist, and specific dibenzo[b,e][1,4]diazepin-1-one
derivatives used as research standards.

Why This Matters: Differentiating this specific pharmacophore from structural analogs (like
Loperamide, C29H33CIN202) is critical during metabolic stability studies and impurity profiling.
This guide compares the ionization efficiency and fragmentation stability of C29H27CIN202
against standard opioids (e.g., Naltrindole) and benzodiazepines, providing a roadmap for
precise identification.
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Experimental Protocol: LC-MS/MS Methodology

To achieve reproducible fragmentation, the following "Self-Validating" protocol is

recommended. This setup ensures that the chlorine isotope pattern is preserved while

maximizing the signal-to-noise ratio for structural elucidation.

Instrumental Parameters (Q-TOF / Orbitrap)

Parameter

Setting

Rationale

lonization Source

ESI Positive (+)

Basic nitrogens in the scaffold
(diazepinefisoquinoline)

protonate readily.

Optimized to prevent in-source

Capillary Voltage 3.5kV fragmentation of the labile
amide/hydroxyl bonds.
Sufficient to decluster adducts

Cone Voltage 30V without compromising the

[M+H]+ precursor.

Collision Energy (CE)

Stepped (20, 35, 50 eV)

Critical: Low CE preserves the
[M-H20] peak; High CE
reveals the chlorophenyl

fingerprint.

Desolvation Temp

350°C

Ensures complete vaporization
of the complex polycyclic

structure.

Chromatographic Conditions

e Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 pum).

e Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes. Note: C29H27CIN202 is highly lipophilic and will
elute late (approx. 7.5 - 8.5 min).

Fragmentation Mechanism & Pathway Analysis

The fragmentation of C29H27CIN202 follows a distinct pathway driven by the stability of its

aromatic core. The presence of the Chlorine atom provides a definitive isotopic signature (3:1

intensity ratio for M and M+2) which must be tracked through all fragment ions.

Primary Fragmentation Channels (ESI+)

Precursor lon ([M+H]+ = 471.18): The protonated molecule is stable at low energy. The
isotopic pattern confirms the presence of one Chlorine atom (

VS

).

Neutral Loss of Water ([M+H - H2O]+ = 453.17):

o Mechanism:[1] If the structure contains a hydroxyl group (as in SRI-9503), rapid
dehydration occurs. This is often the base peak at low collision energies (20 eV).

o Diagnostic Value: Differentiates hydroxylated variants from amide-only isomers.
Cleavage of the Chlorophenyl Moiety (m/z ~360 or ~111):

o Mechanism:[1] The bond connecting the chlorophenyl ring to the central heterocycle is
susceptible to inductive cleavage.

o Fragment: Appearance of a chlorophenyl cation (m/z 111/113) or the loss of the
chlorophenyl group from the parent.

Retro-Diels-Alder (RDA) / Ring Contraction:

o For benzodiazepine-like isomers, RDA reactions lead to characteristic ring-opening
fragments, often eliminating CO or small alkene chains.
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Visualization: Fragmentation Signhaling Pathway

Pathway Key

Precursor lon
[M+H]+ =471.18
(C29H28CIN202)+

Blue: Precursor | Green: Primary Fragment | Red: Diagnostic lon

Low CE (20eV)
-18 Da

Med CE (35eV)
Inductive Cleavage

?&fl)ﬁr_a;ezdolﬁn Core Scaffold lon Chlorophenyl Cation
miz 453.17 [M+H - Chloropheny! group] m/z 111.00/ 113.00
Secondary F%g Opening

Amine Cleavage
Loss of NR2

High CE (50eV)

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway of C29H27CIN202 showing sequential dehydration and
chlorophenyl cleavage.

Comparative Performance Analysis

When evaluating C29H27CIN202 (specifically the SRI-9503 class) against market alternatives
like Naltrindole (standard DOR antagonist) or Loperamide (structural analog), the following
performance metrics are observed.

Table 1: lonization & Stability Comparison
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Metri C29H27CIN202 Naltrindole Loperamide

etric
(Target) (Standard) (Analog)

Molecular Weight 470.99 Da 414.50 Da 477.04 Da
High (Due to tertiary ) ]

ESI+ Response ] Medium Very High
amines)

] Sensitive (Fragile at Robust (Rigid fused

Fragmentation Energy ] Moderate

>35eV) ring)
) ) ] m/z 396 (Loss of m/z 266
Key Diagnostic lon m/z 453 (Dehydration) ) )
H20) (Dimethylamide loss)
Chlorine Signature Yes (Distinct 3:1) No Yes
Lipophilicity (LogP) ~5.2 (High retention) ~3.8 ~5.5

Performance Insight

e Sensitivity: C29H27CIN202 exhibits superior ionization in positive mode compared to

Naltrindole due to the accessible basic nitrogen in the piperidine/diazepine ring.

e Selectivity: The unique combination of the Chlorine isotope pattern AND the dehydration

peak (471 -> 453) provides a higher specificity filter in complex biological matrices

(plasma/urine) compared to non-chlorinated ligands.

Workflow for Unknown Identification

If you encounter m/z 471.18 in a screen, follow this logic flow to confirm C29H27CIN202.

Check Isotope Pattern
Detect m/z 471.18 (M+2 at ~33%)

Yes

MS2 Fragmentation

Yes

Loss of 18 Da?
(m/z 453) No

Click to download full resolution via product page

Chlorophenyl lon? Yes Confirm C29H27CIN202
(m/z 111) (SRI-9503 or Analog)

No (No Cl
( ) 2 Reject Candidate
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Caption: Decision tree for confirming C29H27CIN202 identity using MS/MS logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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